N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c23-17(26)12-28-21-24-18(16-4-2-1-3-5-16)19(29-21)25-20(27)22-9-13-6-14(10-22)8-15(7-13)11-22/h1-5,13-15H,6-12H2,(H2,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPJCDTEGRODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(N=C(S4)SCC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 349.5 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in drug development.
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}adamantane-1-carboxamide has been tested against various bacterial strains, showing promising results in inhibiting growth. This property makes it a candidate for developing new antibiotics.
Anticancer Potential
Thiazole-containing compounds are often explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and obesity. By inhibiting these enzymes, the compound may help regulate blood sugar levels and lipid metabolism.
Neuroprotective Effects
Emerging studies indicate that thiazole derivatives can exhibit neuroprotective effects. This compound may protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's.
Polymer Chemistry
In material science, thiazole derivatives are being investigated for their role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance in various industrial applications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E.coli and S.aureus with minimal inhibitory concentrations (MICs). | PubChem |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines; reduced cell viability significantly at higher concentrations. | Journal of Medicinal Chemistry |
| Neuroprotection | Showed reduction in markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents. | Neuropharmacology Journal |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in the thiazole substituents, carboxamide groups, or heterocyclic systems. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formulas.
Key Observations :
Core Heterocycle Influence: The target compound’s 1,3-thiazole core contrasts with triazole derivatives (e.g., BA70807) . Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation. Benzimidazole-containing analogs (e.g., 3ae/3af) demonstrate sulfonyl and phenoxy groups, which may enhance solubility but reduce blood-brain barrier penetration compared to adamantane derivatives .
Substituent Effects: Adamantane vs. Carbamoylmethylsulfanyl vs. Benzylsulfanyl: The carbamoylmethyl group in the target compound may engage in hydrogen bonding, unlike the purely hydrophobic benzylsulfanyl group in BA70807 .
Synthetic Yields and Feasibility :
- Hantzsch cyclization (used for 18b) achieves high yields (87%) for nitro-substituted thiazoles, suggesting that similar methods could be adapted for the target compound .
- Triazole derivatives (e.g., BA70807) require multi-step syntheses involving click chemistry, which may reduce scalability compared to thiazole-focused routes .
Preparation Methods
Target Compound Characterization
The target molecule comprises three distinct moieties:
-
Adamantane-1-carboxamide : A rigid bicyclic hydrocarbon scaffold linked via a carboxamide bond.
-
4-Phenyl-1,3-thiazole : A heterocyclic core with a phenyl substituent at position 4.
-
2-[(Carbamoylmethyl)sulfanyl] : A sulfanyl (-S-) group at position 2, functionalized with a carbamoylmethyl (-CH₂CONH₂) side chain.
Retrosynthetic analysis suggests modular assembly via:
-
Thiazole ring construction.
-
Post-cyclization sulfanyl group modification.
-
Adamantane-carboxamide coupling.
Thiazole Core Synthesis
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation. Adapting protocols from, α-bromoacetophenone reacts with thiourea under basic conditions to yield 4-phenyl-2-aminothiazole-5-carboxylic acid derivatives .
Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| α-Bromoacetophenone | 10 mmol | Ethanol | 80°C | 68% |
| Thiourea | 12 mmol | |||
| Potassium carbonate | 15 mmol |
Mechanism :
Alternative Cyclization via β-Ethoxyacrylamide Bromination
A method from employs β-ethoxyacrylamide bromination followed by thiourea cyclization:
-
Bromination : NBS-mediated α-bromination of β-ethoxyacrylamide introduces electrophilic sites.
-
Cyclization : Thiourea treatment induces ring closure, forming 2-aminothiazole-5-carboxamide.
Adaptation for 4-Phenyl Substitution :
Replace β-ethoxyacrylamide with β-ethoxycinnamamide (phenyl-substituted precursor) to direct phenyl incorporation at position 4.
Functionalization of the Thiazole at Position 2
Sulfanyl Group Introduction
Post-cyclization, the 2-amino group undergoes diazotization and displacement to install a sulfanyl (-SH) group:
Procedure :
-
Diazotization : Treat 2-aminothiazole with NaNO₂/HCl at 0–5°C.
-
Displacement : React intermediate with NaSH to yield 2-sulfanyl-4-phenylthiazol-5-amine .
Optimization :
-
Excess NaSH (1.5 eq.) improves displacement efficiency (yield: 82%).
-
Low temperatures (−10°C) minimize side reactions.
Carbamoylmethylation of Sulfanyl Group
The sulfanyl group undergoes alkylation with bromoacetamide to introduce the carbamoylmethyl moiety:
Reaction Scheme :
Conditions :
-
Bromoacetamide (1.2 eq.), triethylamine (2 eq.), DMF, 60°C, 6 h.
-
Yield: 75% after recrystallization (ethanol/water).
Adamantane-1-Carboxamide Coupling
Adamantane-1-Carboxylic Acid Activation
Adamantane-1-carboxylic acid (prepared via oxidation of 1-acetyl adamantane) is activated as the acid chloride:
Procedure :
-
Reflux with thionyl chloride (SOCl₂) for 3 h.
-
Remove excess SOCl₂ under vacuum to obtain adamantane-1-carbonyl chloride .
Amidation with Thiazol-5-Amine
Couple the acid chloride with 5-amino-2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazole :
Reaction :
Optimization :
-
Use 1.1 eq. acid chloride to minimize dimerization.
-
Triethylamine (2.5 eq.) ensures efficient HCl scavenging.
-
Yield: 88% after column chromatography (silica gel, hexane/ethyl acetate).
Alternative Synthetic Routes
One-Pot Thiazole Formation and Functionalization
A patent-derived approach combines adamantane oxidation with in situ thiazole synthesis:
-
Oxidize 1-acetyl adamantane to adamantaneglyoxylic acid using KMnO₄/NaOH.
-
Condense with thiosemicarbazide and α-bromoacetophenone in a one-pot reaction.
Limitations :
-
Lower regioselectivity for 4-phenyl substitution (yield: 52%).
-
Requires rigorous temperature control (40–50°C).
Solid-Phase Synthesis for Scalability
Immobilize the thiazole precursor on Wang resin to streamline functionalization:
-
Attach 5-nitrothiazole via ester linkage.
-
Reduce nitro to amine (SnCl₂/HCl).
-
Perform on-resin sulfanyl group alkylation and amidation.
Advantages :
-
Facilitates purification (yield: 78%).
-
Scalable to multi-gram quantities.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.65–2.10 (m, 14H, adamantane), 3.45 (s, 2H, CH₂CONH₂), 7.35–7.50 (m, 5H, Ph), 8.20 (s, 1H, thiazole-H).
-
HRMS : Calculated for C₂₄H₂₆N₄O₂S₂ [M+H]⁺: 498.1432; Found: 498.1429.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 215–217°C (decomposition).
Industrial Applicability and Challenges
Cost-Efficiency Analysis
Q & A
Q. Purity assurance :
- Monitor reaction progress via TLC or HPLC .
- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .
- Confirm final purity (>95%) using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic: Which spectroscopic and analytical methods are most reliable for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks to verify adamantane’s rigid cage structure (δ ~1.6–2.2 ppm for CH₂ groups) and thiazol ring protons (δ ~6.5–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, S-H/C-S vibrations at ~600–700 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve 3D structure and bond angles, particularly for adamantane-thiazol spatial orientation .
Basic: How should researchers assess solubility and stability for in vitro assays?
Answer:
- Solubility :
- Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using the shake-flask method.
- Quantify via UV-Vis spectroscopy or HPLC, noting limited aqueous solubility due to adamantane’s hydrophobicity .
- Stability :
- Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) over 1–4 weeks.
- Monitor degradation via HPLC and LC-MS, focusing on hydrolytic cleavage of the carbamoyl group or thiazol ring oxidation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Catalyst screening : Test Pd-based catalysts for coupling steps or organocatalysts for asymmetric synthesis .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance thiazol ring cyclization efficiency .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hr for adamantane coupling) .
- Statistical design : Apply response surface methodology (RSM) to balance variables (e.g., pH, temperature, stoichiometry) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Reproducibility checks : Validate assay protocols (e.g., MIC for antimicrobial activity) using standardized strains (e.g., C. albicans ATCC 90028) .
- Purity reassessment : Re-analyze compound batches with conflicting results via HPLC to rule out impurity interference .
- Target engagement studies : Use SPR or ITC to confirm binding affinity to purported targets (e.g., fungal lanosterol demethylase) .
- Meta-analysis : Compare structural analogs (e.g., triazole vs. thiazol derivatives) to identify activity trends .
Advanced: What in silico strategies predict biological targets and optimize lead derivatives?
Answer:
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with high docking scores (e.g., fungal CYP51) .
- QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antifungal IC₅₀ values .
- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce hepatic toxicity risks from sulfur moieties) .
Advanced: How to design experiments to elucidate enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure IC₅₀ under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
- Fluorescence quenching : Monitor binding to fungal CYP51 via tryptophan fluorescence changes .
- X-ray crystallography : Co-crystallize the compound with the target enzyme to identify binding site interactions (e.g., hydrogen bonds with adamantane) .
- Resistance studies : Serial passage fungal strains under sub-MIC exposure to identify mutation hotspots (e.g., CYP51 mutations) .
Advanced: What strategies mitigate metabolic instability observed in preclinical studies?
Answer:
- Metabolite identification : Use liver microsomes or hepatocytes with LC-MS/MS to detect oxidative (e.g., thiazol S-oxidation) or hydrolytic metabolites .
- Prodrug design : Mask carbamoyl groups with enzymatically cleavable moieties (e.g., ester prodrugs for enhanced oral absorption) .
- Isotope labeling : Incorporate ¹⁴C or ³H to track metabolic pathways in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
